molecular formula C12H11F3N2O3 B11538076 [5-hydroxy-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

[5-hydroxy-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

Cat. No.: B11538076
M. Wt: 288.22 g/mol
InChI Key: LTYFIMZJXADUIU-UHFFFAOYSA-N
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Description

1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxybenzoyl group, and a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoyl chloride with 5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-HYDROXYBENZOYL)-5-METHYL-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

[5-hydroxy-5-methyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C12H11F3N2O3/c1-11(20)6-9(12(13,14)15)16-17(11)10(19)7-4-2-3-5-8(7)18/h2-5,18,20H,6H2,1H3

InChI Key

LTYFIMZJXADUIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NN1C(=O)C2=CC=CC=C2O)C(F)(F)F)O

Origin of Product

United States

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